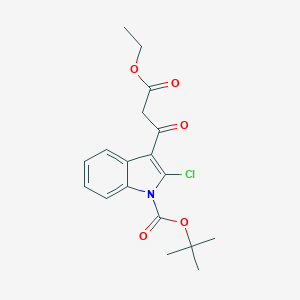

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole

Übersicht

Beschreibung

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the second position, and an ethoxycarbonyl-acetyl group at the third position of the indole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole typically involves multi-step organic reactions. A common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

Chlorination: The indole core undergoes chlorination at the second position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Boc Protection: The nitrogen atom of the indole is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Ethoxycarbonyl-Acetylation: The final step involves the introduction of the ethoxycarbonyl-acetyl group at the third position. This can be achieved through a Friedel-Crafts acylation reaction using ethyl chloroformate and aluminum chloride as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Reduction Reactions: The ethoxycarbonyl-acetyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

- Substituted indoles with various functional groups replacing the chlorine atom.

- Deprotected indoles with a free amine group.

- Reduced indoles with hydroxyl groups replacing the ethoxycarbonyl-acetyl group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the following areas:

- Indole Derivatives Synthesis : Indoles are known for their rich reactivity and are often used as building blocks for more complex organic molecules. The chloro and ethoxycarbonyl groups in 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole facilitate various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the indole position.

Table 1: Comparison of Indole Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methylindole | Methyl group on the indole nitrogen | Exhibits different biological activities |

| 5-Bromoindole | Bromine substituent at position 5 | Known for unique reactivity |

| Indomethacin | Indole ring with acetic acid moiety | Non-steroidal anti-inflammatory drug |

| 2-Acetylindole | Acetyl group at position 2 | Used as a flavoring agent |

Medicinal Chemistry

Research indicates that indole derivatives, including this compound, exhibit various biological activities such as:

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although further research is needed to elucidate its full spectrum of biological effects .

Case Studies

Several studies have highlighted the applications of this compound in drug discovery:

- A study focused on the synthesis and evaluation of novel indole derivatives derived from this compound demonstrated promising results against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

- Another investigation explored the compound's role in synthesizing other biologically relevant indoles through cine substitution reactions, showcasing its utility as a precursor for more complex structures with enhanced pharmacological properties .

Wirkmechanismus

The mechanism of action of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of the Boc group can influence the compound’s solubility and bioavailability, while the ethoxycarbonyl-acetyl group can enhance its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Boc-2-Chloro-3-acetyl-indole: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

1-Boc-2-Bromo-3-(2-ethoxycarbonyl-acetyl)-indole: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical behavior.

1-Boc-2-Chloro-3-(2-methoxycarbonyl-acetyl)-indole: Contains a methoxycarbonyl group instead of ethoxycarbonyl, influencing its physical and chemical properties.

Uniqueness: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole stands out due to the combination of its functional groups, which confer unique reactivity and versatility. The presence of the Boc group provides protection during synthetic transformations, while the ethoxycarbonyl-acetyl group offers additional sites for chemical modification, making it a valuable intermediate in complex organic synthesis.

Biologische Aktivität

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole is a synthetic compound derived from indole, a significant heterocyclic structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a Boc (tert-butyloxycarbonyl) protecting group, a chloro substituent at the 2-position, and a 2-ethoxycarbonyl-acetyl moiety at the 3-position of the indole ring. The synthesis typically involves chlorination of the indole derivative followed by acylation reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against colorectal adenocarcinoma (LoVo) and breast carcinoma (BT549) cells, with IC50 values indicating effective antiproliferative properties.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial protein synthesis or cell wall integrity.

- Anti-inflammatory Effects : Research indicates that derivatives of indole compounds can modulate inflammatory pathways, potentially positioning this compound as a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some indole derivatives have been reported to bind DNA, leading to disruption of replication and transcription processes.

Anticancer Activity

A study evaluated the antiproliferative effects of various indole derivatives, including this compound. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo (Colorectal) | 0.24 |

| BT549 (Breast) | 0.34 |

These findings suggest that the compound is particularly potent against certain cancer types, warranting further investigation into its mechanism and potential as a therapeutic agent.

Antimicrobial Testing

In antimicrobial assays, this compound exhibited activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 4 |

These results indicate that the compound may serve as a lead structure for developing new antibiotics.

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-5-24-14(22)10-13(21)15-11-8-6-7-9-12(11)20(16(15)19)17(23)25-18(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFOYJNIBQACFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650691 | |

| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180922-72-9 | |

| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.